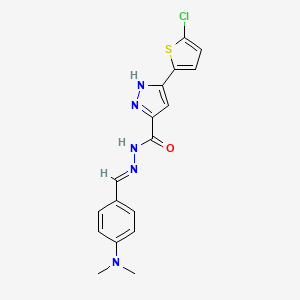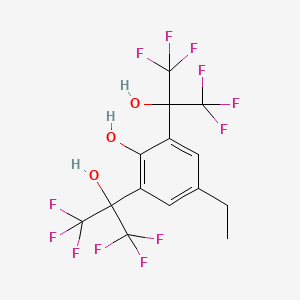![molecular formula C18H11ClFNO4S B11639768 (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11639768.png)
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)méthylidène]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione: est un nom long, mais sa structure révèle son importance. Décomposons-le :
Formule chimique: CHClFNOS
Nom IUPAC: (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)méthylidène]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
Ce composé appartient à la classe des thiazolidinediones , connues pour leurs propriétés antidiabétiques. La partie benzodioxole ajoute un élément intéressant, ce qui en fait un candidat prometteur pour diverses applications.
Méthodes De Préparation
Voies de synthèse :
Réaction de condensation:
- La production à l’échelle industrielle implique généralement des procédés discontinus ou continus.
- Le choix du solvant, la température et les catalyseurs jouent un rôle crucial dans l’optimisation du rendement et de la pureté.
Analyse Des Réactions Chimiques
Oxydation: Le cycle thiazolidinedione peut être oxydé pour former une thiazolidinedione sulfone.
Réduction: La réduction du groupe carbonyle donne l’alcool correspondant.
Substitution: Le groupe chloro peut subir des réactions de substitution nucléophile.
Réactifs courants: Hydroxyde de sodium, peroxyde d’hydrogène, hydrazine et diverses amines.
Principaux produits: Dérivés de la thiazolidinedione avec des substituants modifiés.
4. Applications de la recherche scientifique
Traitement du diabète: Les thiazolidinediones agissent comme des sensibilisateurs à l’insuline, améliorant l’utilisation du glucose.
Effets anti-inflammatoires: La partie benzodioxole peut contribuer aux propriétés anti-inflammatoires.
Potentiel anticancéreux: La recherche explore son impact sur l’inhibition de la croissance des cellules cancéreuses.
Administration de médicaments: Sa structure unique en fait un candidat pour les systèmes d’administration de médicaments.
Applications De Recherche Scientifique
(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
Agoniste du PPARγ: Se lie au récepteur gamma activé par les proliférateurs de peroxysomes (PPARγ), régulant l’expression des gènes liés au métabolisme du glucose et à l’inflammation.
Modulation de l’adipogenèse: Influence la différenciation des adipocytes et le métabolisme des lipides.
Comparaison Avec Des Composés Similaires
Rosiglitazone: Une autre thiazolidinedione utilisée pour la gestion du diabète.
Pioglitazone: Mécanisme similaire mais structure chimique distincte.
Propriétés
Formule moléculaire |
C18H11ClFNO4S |
|---|---|
Poids moléculaire |
391.8 g/mol |
Nom IUPAC |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H11ClFNO4S/c19-13-7-15-14(24-9-25-15)5-11(13)6-16-17(22)21(18(23)26-16)8-10-1-3-12(20)4-2-10/h1-7H,8-9H2/b16-6- |
Clé InChI |
JYQMDXOYBOGMMB-SOFYXZRVSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)Cl |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639689.png)

![3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11639697.png)

![5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639717.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639732.png)

![Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11639749.png)
![2,6,8-Trimethyl-3-[(4-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11639752.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)
![1-(3-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11639760.png)
![(5Z)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639769.png)
![5-Cyclohexyl-2-[(2-ethoxyethyl)sulfanyl]-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol](/img/structure/B11639779.png)
